molecular formula C6H12N2O B14167106 2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile CAS No. 63815-38-3

2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile

Cat. No.: B14167106
CAS No.: 63815-38-3
M. Wt: 128.17 g/mol
InChI Key: YCADCBJTVOGBQO-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile is an organic compound with the molecular formula C6H12N2O It is a nitrile derivative that contains both a hydroxyethyl group and an amino group attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methylpropanenitrile with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic attack of the amino group on the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or crystallization may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-[(2-oxoethyl)amino]-2-methylpropanenitrile.

    Reduction: The major product is 2-[(2-hydroxyethyl)amino]-2-methylpropanamine.

    Substitution: The products depend on the substituent introduced, such as alkyl or acyl derivatives.

Scientific Research Applications

2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile involves its interaction with specific molecular targets. The hydroxyethyl and amino groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Hydroxyethyl)amino]acetonitrile
  • 2-[(2-Hydroxyethyl)amino]ethanol
  • 2-[(2-Hydroxyethyl)amino]propionitrile

Uniqueness

2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a hydroxyethyl group and a nitrile group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

63815-38-3

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2-(2-hydroxyethylamino)-2-methylpropanenitrile

InChI

InChI=1S/C6H12N2O/c1-6(2,5-7)8-3-4-9/h8-9H,3-4H2,1-2H3

InChI Key

YCADCBJTVOGBQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)NCCO

Origin of Product

United States

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